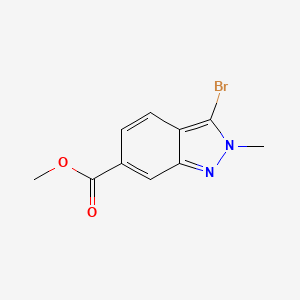![molecular formula C13H19NO4S B1458597 Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858242-69-9](/img/structure/B1458597.png)
Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate are not detailed in the search results. It is mentioned that this compound is used in diverse scientific applications, which could potentially involve various chemical reactions.Applications De Recherche Scientifique
Desalination and Membrane Science
One application is in the synthesis and characterization of novel polymers for desalination studies. Polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated counterpart (mPASB) have been synthesized and used to create polysulfone composite membranes. These membranes demonstrate promising desalination capabilities, including salt rejection and water flux performance, attributed to their hydrophilic nature and antifouling properties (M. Padaki, A. Isloor, Rajesha Kumar, A. Ismail, T. Matsuura, 2013).
Antimicrobial Activity
Another significant application is in the development of acylhydrazones derived from (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide, evaluated for their anti-HIV and antimicrobial activity. These compounds exhibit strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, highlighting their potential in treating bacterial infections (Esra Tatar, Sevil Şenkardeş, H. E. Sellitepe, et al., 2016).
Biocatalysis in Drug Metabolism
In drug metabolism, the compound has been utilized in studies focusing on the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial biocatalysis. This approach demonstrates the potential of using microbial systems to produce drug metabolites, facilitating their structural characterization and supporting clinical investigations (M. Zmijewski, T. Gillespie, D. Jackson, et al., 2006).
Molecular Docking and Structural Analysis
Studies also include molecular docking, vibrational, structural, electronic, and optical analysis of compounds related to Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate. These studies contribute to understanding the molecular properties, reactivity, and potential biological activity of these compounds, providing insights into their applications in nonlinear optical materials and pharmaceuticals (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).
Synthetic Chemistry Applications
The compound's derivatives have been explored in synthetic chemistry for their role in preparing cyclopentene and cyclohexene derivatives, showcasing its utility in generating diverse chemical structures for further research and development in various fields (C. Mukai, Rie Ukon, Norikazu Kuroda, 2003).
Propriétés
IUPAC Name |
methyl 4-(4-methyl-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-11-6-8-12(9-7-11)14(19(3,16)17)10-4-5-13(15)18-2/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIWYIZYFFPMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)
![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)




![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)